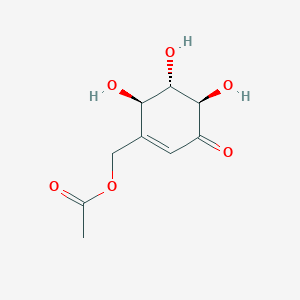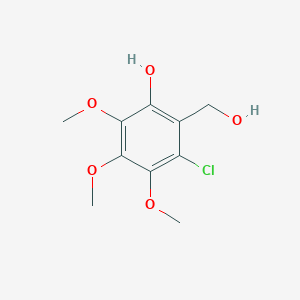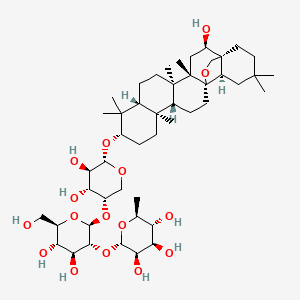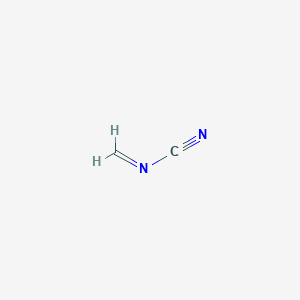
Methylidenecyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylidenecyanamide is a chemical compound characterized by the presence of a methyl group attached to an amidino group. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Methylidenecyanamide can be synthesized through several methods. One common approach involves the direct reductive N-methylation of nitro compounds. This method is attractive due to its straightforward nature and the availability of inexpensive raw materials . Another method involves the use of dimethyl sulfoxide (DMSO) as a methylating agent in the presence of formic acid, which allows for the one-pot transformation of aromatic nitro compounds into dimethylated amines .
Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic hydrogenative alkylation with formaldehyde under high pressure . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Methylidenecyanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with hydroxyl radicals (OH) under atmospheric conditions, leading to photo-oxidation . This reaction is significant in environmental chemistry as it contributes to the degradation of atmospheric pollutants.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydroxyl radicals, formic acid, and dimethyl sulfoxide. The conditions for these reactions often involve specific temperature and pressure settings to optimize the reaction rates and yields .
Major Products: The major products formed from the reactions of this compound include methylisocyanate and various nitrosamines and nitramines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methylidenecyanamide has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . In biology, it is studied for its potential neurotoxic effects, particularly in relation to neurodegenerative diseases . In medicine, it is explored for its potential therapeutic applications, including its use in drug delivery systems . Additionally, in industry, this compound is used in the production of dyes, surfactants, and other fine chemicals .
作用機序
The mechanism of action of Methylidenecyanamide involves several pathways. One proposed mechanism is its interaction with acetylcholine receptors, leading to overstimulation of postsynaptic neurons and disruption of cholinergic synaptic transmission . Another mechanism involves the formation of protein aggregates and oxidative stress, which are implicated in the etiology of neurodegenerative diseases .
類似化合物との比較
Methylidenecyanamide can be compared with other similar compounds such as N-methylformamide and N,N-dimethylformamide. These compounds share similar structural motifs but differ in their reactivity and applications. For instance, N-methylformamide is primarily used in organic synthesis, while N,N-dimethylformamide is widely used as a solvent in various chemical reactions . The unique properties of this compound, such as its specific reactivity with hydroxyl radicals and its potential neurotoxic effects, distinguish it from these similar compounds .
Similar Compounds
- N-methylformamide
- N,N-dimethylformamide
- Methylamine
- Dimethylamine
特性
CAS番号 |
43730-26-3 |
|---|---|
分子式 |
C2H2N2 |
分子量 |
54.05 g/mol |
IUPAC名 |
methylidenecyanamide |
InChI |
InChI=1S/C2H2N2/c1-4-2-3/h1H2 |
InChIキー |
DJJGJRBOTPORBZ-UHFFFAOYSA-N |
SMILES |
C=NC#N |
正規SMILES |
C=NC#N |
同義語 |
N-cyanomethanimine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


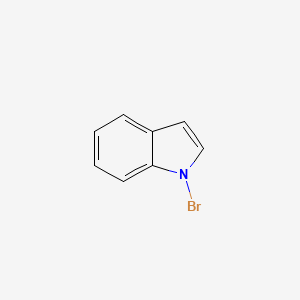
![5-[6-(Cyclohexylamino)-9-purinyl]-2-(hydroxymethyl)-4-methoxy-3-oxolanol](/img/structure/B1258137.png)
![2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride](/img/structure/B1258138.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1258140.png)
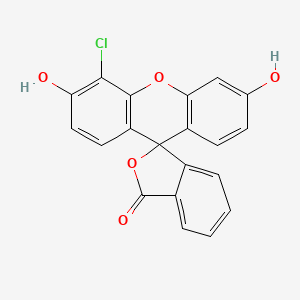
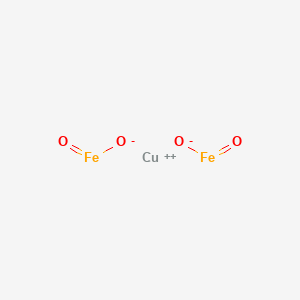
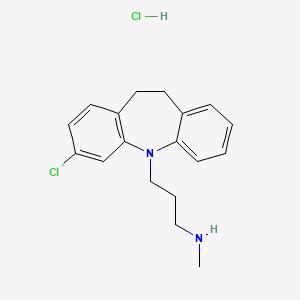
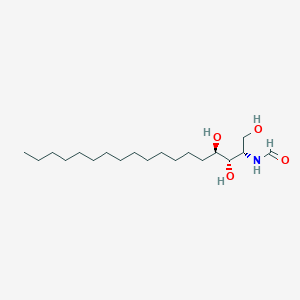
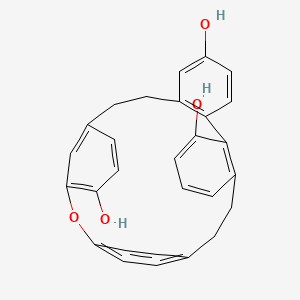
![1-methyl-N-[(1S,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3-indazolecarboxamide](/img/structure/B1258149.png)
